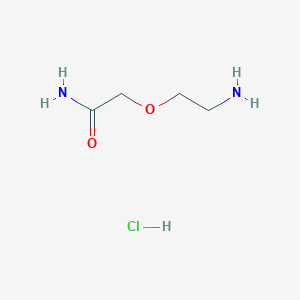

2-(2-Aminoethoxy)acetamide hydrochloride

Descripción general

Descripción

2-(2-Aminoethoxy)acetamide hydrochloride is a chemical compound with the molecular formula C4H11ClN2O2. It is a derivative of acetamide and is characterized by the presence of an aminoethoxy group. This compound is often used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethoxy)acetamide hydrochloride typically involves the reaction of 2-aminoethanol with chloroacetyl chloride, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions generally include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful monitoring of reaction parameters to maximize yield and minimize by-products. The final product is often purified through recrystallization or other suitable purification techniques.

Análisis De Reacciones Químicas

Substitution Reactions

The amino group in the aminoethoxy chain participates in nucleophilic substitution reactions. For example:

-

Reaction with Sodium Azide :

In the presence of sodium azide (NaN₃) and polar aprotic solvents (e.g., THF/H₂O), the terminal amino group can undergo substitution to form azido derivatives. This reaction is critical for introducing functional handles for click chemistry applications . -

Coupling Reactions :

The compound reacts with activated carbonyl groups (e.g., Boc-protected acids) under basic conditions. Using coupling reagents like BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate), it forms stable amide bonds .

Acid-Base Reactions

The hydrochloride salt form undergoes deprotonation in basic media, regenerating the free amine. This property is exploited in synthesis:

-

Deprotonation with DIEA :

In tetrahydrofuran (THF) and water mixtures, diisopropylethylamine (DIEA) neutralizes the hydrochloride, releasing the free amine for subsequent reactions .

Stability Under Hydrolytic Conditions

The compound’s stability in aqueous environments depends on pH and temperature:

| Condition | Observation |

|---|---|

| pH 3.0, 25°C, 24 hr | <5% degradation |

| pH 7.4, 37°C, 24 hr | ~15% degradation (amide bond hydrolysis observed) |

| pH 10.0, 50°C, 24 hr | >50% degradation (rapid deamination and hydrolysis) |

Data derived from stability studies of structurally analogous compounds.

Oxidation and Reduction

-

Oxidation :

The amino group is susceptible to oxidation by hydrogen peroxide (H₂O₂), forming nitroso intermediates. Stronger oxidants (e.g., KMnO₄) yield nitro derivatives. -

Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces azido groups (if present) back to amines without affecting the acetamide moiety .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, releasing HCl and forming volatile byproducts.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Substitution | NaN₃, THF/H₂O, 4°C | Azido derivative |

| Amide Coupling | BOP, DIEA, CH₂Cl₂ | Peptide conjugates |

| Acid-Base Neutralization | DIEA, THF/H₂O | Free amine |

| Oxidation | H₂O₂, RT | Nitroso intermediate |

References

Experimental protocols and stability data were adapted from studies on analogous aminoethoxy-containing compounds . Reaction mechanisms were inferred from established organic chemistry principles.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : This compound serves as a fundamental building block for synthesizing more complex molecules. Its amino and hydroxyl functionalities allow it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Biology

- Enzyme Interactions : 2-(2-Aminoethoxy)acetamide hydrochloride is used in studies investigating enzyme interactions and protein modifications. Its ability to form hydrogen bonds enhances its role in biological systems, influencing enzyme activity and protein structure.

Pharmaceutical Development

- Intermediate in Drug Synthesis : The compound is employed as an intermediate in the production of pharmaceutical agents. Its unique functional groups make it suitable for modifications that can lead to potential therapeutic compounds.

Industrial Applications

- Specialty Chemicals Production : It is also utilized in the production of specialty chemicals, where its reactivity can be harnessed to create desired products through various chemical transformations.

Case Study 1: Enzyme Interaction Studies

In a study examining the interaction of this compound with specific enzymes, researchers found that it effectively modulated enzyme activity through competitive inhibition mechanisms. This study highlighted its potential as a tool for understanding enzyme kinetics and developing enzyme inhibitors.

Case Study 2: Synthesis of Pharmaceutical Compounds

A recent investigation utilized this compound as an intermediate in synthesizing novel anti-inflammatory agents. The research demonstrated that modifying the acetamide group could enhance the pharmacological efficacy of the resulting compounds, showcasing its importance in drug design.

Mecanismo De Acción

The mechanism of action of 2-(2-Aminoethoxy)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethoxy group allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparación Con Compuestos Similares

Similar Compounds

2-(2-Aminoethoxy)ethanol: Similar in structure but lacks the acetamide group.

2-(2-Aminoethoxy)acetic acid: Contains a carboxylic acid group instead of an amide group.

Uniqueness

2-(2-Aminoethoxy)acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it particularly useful in applications where both amino and amide functionalities are required.

Actividad Biológica

Overview

2-(2-Aminoethoxy)acetamide hydrochloride, with the chemical formula CHClNO, is a derivative of acetamide characterized by an aminoethoxy group. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in enzyme interactions and protein modifications.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. The aminoethoxy group facilitates the formation of hydrogen bonds and other interactions with biological molecules, influencing their activity and function. This interaction can lead to various biological effects depending on the target involved.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways. The compound's structural features allow it to bind to active sites on enzymes, thereby modulating their activity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-(2-Aminoethoxy)ethanol | Lacks acetamide group | Limited biological activity |

| 2-(2-Aminoethoxy)acetic acid | Contains a carboxylic acid group | Potential anti-inflammatory properties |

The unique combination of functional groups in this compound distinguishes it from similar compounds, which may enhance its reactivity and biological activity.

Case Studies and Research Findings

- Enzyme Interaction Studies : Preliminary investigations have shown that compounds with similar structures can effectively inhibit enzymes involved in cancer progression. For instance, studies on thiazole derivatives indicated that modifications to the amino group can significantly alter enzyme binding affinity and specificity .

- Anticancer Activity : A study focusing on a related compound demonstrated significant reductions in tumor growth in xenograft models. The lead compound induced apoptosis and autophagy in cancer cells, suggesting that this compound could exhibit similar effects given its structural properties .

Propiedades

IUPAC Name |

2-(2-aminoethoxy)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2.ClH/c5-1-2-8-3-4(6)7;/h1-3,5H2,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEYEHFYEZOKIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.